molecular formula C11H14ClN B13290414 2-chloro-N-cyclobutyl-4-methylaniline

2-chloro-N-cyclobutyl-4-methylaniline

Cat. No.: B13290414
M. Wt: 195.69 g/mol
InChI Key: CYESJFOPVDUMTE-UHFFFAOYSA-N
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Description

2-chloro-N-cyclobutyl-4-methylaniline is an organic compound with the molecular formula C11H14ClN. It is a derivative of aniline, featuring a chlorine atom, a cyclobutyl group, and a methyl group attached to the aromatic ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclobutyl-4-methylaniline typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.

    Reduction: The nitro group in 4-nitrotoluene is reduced to form 4-aminotoluene.

    Chlorination: 4-aminotoluene is chlorinated to produce 2-chloro-4-aminotoluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclobutyl-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-chloro-N-cyclobutyl-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclobutyl-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-cyclobutyl-2-methylaniline: Similar structure but with different positions of the chlorine and methyl groups.

    2-chloro-4-methylaniline: Lacks the cyclobutyl group, making it less sterically hindered.

    N-cyclobutyl-4-methylaniline: Lacks the chlorine atom, affecting its reactivity and binding properties.

Uniqueness

2-chloro-N-cyclobutyl-4-methylaniline is unique due to the combination of the chlorine atom, cyclobutyl group, and methyl group, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-chloro-N-cyclobutyl-4-methylaniline

InChI

InChI=1S/C11H14ClN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3

InChI Key

CYESJFOPVDUMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCC2)Cl

Origin of Product

United States

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